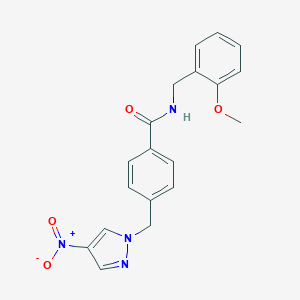
2-(4-nitro-1H-pyrazol-1-yl)-N-(1-phenylethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-nitro-1H-pyrazol-1-yl)-N-(1-phenylethyl)acetamide, also known as ANPA, is a synthetic compound that has gained attention in the scientific community for its potential application in research. ANPA is a new chemical entity that has been synthesized through a multistep process.
作用机制
2-(4-nitro-1H-pyrazol-1-yl)-N-(1-phenylethyl)acetamide acts as a positive modulator of GABAA receptors, which are the major inhibitory neurotransmitter receptors in the brain. 2-(4-nitro-1H-pyrazol-1-yl)-N-(1-phenylethyl)acetamide binds to a specific site on the receptor and enhances its activity, leading to an increase in the inhibitory tone of the brain. This mechanism of action is similar to that of benzodiazepines, which are commonly used as anxiolytics and sedatives.
Biochemical and physiological effects:
2-(4-nitro-1H-pyrazol-1-yl)-N-(1-phenylethyl)acetamide has been shown to have a number of biochemical and physiological effects. 2-(4-nitro-1H-pyrazol-1-yl)-N-(1-phenylethyl)acetamide enhances the activity of GABAA receptors, leading to an increase in inhibitory neurotransmission. This results in a decrease in neuronal excitability and anxiolytic and sedative effects. 2-(4-nitro-1H-pyrazol-1-yl)-N-(1-phenylethyl)acetamide has also been shown to have anticonvulsant properties, which further highlights its potential application in neuroscience research.
实验室实验的优点和局限性
One of the major advantages of 2-(4-nitro-1H-pyrazol-1-yl)-N-(1-phenylethyl)acetamide is its specificity for GABAA receptors. This makes it a valuable tool for studying the mechanisms of neuronal excitability and synaptic transmission. However, 2-(4-nitro-1H-pyrazol-1-yl)-N-(1-phenylethyl)acetamide has some limitations for lab experiments. 2-(4-nitro-1H-pyrazol-1-yl)-N-(1-phenylethyl)acetamide has a short half-life, which makes it difficult to study its long-term effects. Additionally, 2-(4-nitro-1H-pyrazol-1-yl)-N-(1-phenylethyl)acetamide has poor solubility in water, which limits its use in in vitro experiments.
未来方向
2-(4-nitro-1H-pyrazol-1-yl)-N-(1-phenylethyl)acetamide has potential applications in a variety of fields, including neuroscience, pharmacology, and drug discovery. Future research could focus on the development of analogs of 2-(4-nitro-1H-pyrazol-1-yl)-N-(1-phenylethyl)acetamide with improved solubility and pharmacokinetic properties. Additionally, further studies could investigate the long-term effects of 2-(4-nitro-1H-pyrazol-1-yl)-N-(1-phenylethyl)acetamide on neuronal excitability and synaptic transmission. Finally, 2-(4-nitro-1H-pyrazol-1-yl)-N-(1-phenylethyl)acetamide could be used as a lead compound for the development of novel drugs for the treatment of neurological disorders.
合成方法
2-(4-nitro-1H-pyrazol-1-yl)-N-(1-phenylethyl)acetamide is synthesized through a multistep process that involves the reaction of 4-nitro-1H-pyrazole with N-(1-phenylethyl)acetamide. The reaction is carried out in the presence of a catalyst and under controlled conditions to obtain the desired product. The purity of the product is determined through various analytical techniques, such as NMR and HPLC.
科学研究应用
2-(4-nitro-1H-pyrazol-1-yl)-N-(1-phenylethyl)acetamide has potential applications in scientific research, particularly in the field of neuroscience. 2-(4-nitro-1H-pyrazol-1-yl)-N-(1-phenylethyl)acetamide has been shown to modulate the activity of certain ion channels in the brain, which are involved in the regulation of neuronal excitability. This makes 2-(4-nitro-1H-pyrazol-1-yl)-N-(1-phenylethyl)acetamide a valuable tool for studying the mechanisms of neuronal excitability and synaptic transmission.
属性
产品名称 |
2-(4-nitro-1H-pyrazol-1-yl)-N-(1-phenylethyl)acetamide |
|---|---|
分子式 |
C13H14N4O3 |
分子量 |
274.28 g/mol |
IUPAC 名称 |
2-(4-nitropyrazol-1-yl)-N-(1-phenylethyl)acetamide |
InChI |
InChI=1S/C13H14N4O3/c1-10(11-5-3-2-4-6-11)15-13(18)9-16-8-12(7-14-16)17(19)20/h2-8,10H,9H2,1H3,(H,15,18) |
InChI 键 |
QDOJMFPATKMARA-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)NC(=O)CN2C=C(C=N2)[N+](=O)[O-] |
规范 SMILES |
CC(C1=CC=CC=C1)NC(=O)CN2C=C(C=N2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 2-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4,5-dimethoxybenzoate](/img/structure/B213668.png)

![4-bromo-1,3-dimethyl-N-[3-(trifluoromethyl)benzyl]-1H-pyrazole-5-carboxamide](/img/structure/B213671.png)

![N-(4-fluorophenyl)-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B213673.png)

![N-(4-fluorobenzyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B213675.png)




![{5-[(3-chlorophenoxy)methyl]furan-2-yl}(3,5-dimethyl-1H-pyrazol-1-yl)methanone](/img/structure/B213683.png)
![N-(2,4-dichlorophenyl)-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B213684.png)
![5-[(4-fluorophenoxy)methyl]-N-(4-methoxy-2-nitrophenyl)furan-2-carboxamide](/img/structure/B213687.png)